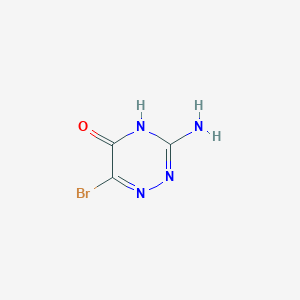

1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo-

Description

1,2,4-Triazin-5(2H)-one derivatives are heterocyclic compounds of significant pharmacological and agrochemical interest due to their structural versatility and bioactivity . The compound 3-amino-6-bromo-1,2,4-triazin-5(2H)-one features a triazinone core substituted with an amino group at position 3 and a bromo group at position 6. The bromo substituent enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group contributes to hydrogen bonding and solubility . Its synthesis typically involves cyclocondensation of guanidine derivatives with brominated intermediates under ultrasound or thermal conditions .

Properties

CAS No. |

70481-87-7 |

|---|---|

Molecular Formula |

C3H3BrN4O |

Molecular Weight |

190.99 g/mol |

IUPAC Name |

3-amino-6-bromo-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C3H3BrN4O/c4-1-2(9)6-3(5)8-7-1/h(H3,5,6,8,9) |

InChI Key |

NUGCREHEDXHPMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=O)C(=NN=C(N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Urea-Based Cyclocondensation

A widely reported method involves the cyclocondensation of urea derivatives with α-brominated β-keto esters. For example, reacting N-methylurea with ethyl 3-bromoacetoacetate in the presence of phosphotungstic acid as a catalyst yields the triazinone scaffold. The reaction proceeds via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon, followed by cyclodehydration.

Reaction conditions :

Nitrile-Oxide Cycloaddition

An alternative route employs 1,3-dipolar cycloaddition between brominated nitrile oxides and urea derivatives. This method offers superior regioselectivity due to the electron-withdrawing bromine atom directing the reaction pathway.

Regioselective Functionalization of the Triazinone Core

Bromination Strategies

Electrophilic bromination at position 6 is achieved using N-bromosuccinimide (NBS) in acetic acid under reflux. The ketone oxygen at position 5 activates the ring, favoring bromination at the para position (C6).

Optimized protocol :

Amination at Position 3

The introduction of the amino group is accomplished via nucleophilic aromatic substitution (NAS) . A chloro intermediate at position 3 is treated with aqueous ammonia (28% w/w) under pressurized conditions (120°C, 24 hours).

Key considerations :

- Pre-bromination at C6 enhances the electrophilicity of C3 for NAS.

- Catalyst: CuI (5 mol%) accelerates the substitution.

Scalable Synthesis and Process Optimization

One-Pot Tandem Reactions

Recent advances enable the integration of cyclization and functionalization into a single reactor. For instance, a tandem cyclocondensation-bromination sequence using cyanuric chloride as a triazine precursor reduces purification steps and improves atom economy.

Representative procedure :

Solvent and Catalyst Screening

Comparative studies highlight acetonitrile and phosphotungstic acid as optimal for minimizing side reactions. Substituting acetonitrile with toluene reduces yields by 20–25% due to poorer solubility of intermediates.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (GC-MS)

Molecular ion peak at m/z 208.9 [M+H]⁺ confirms the molecular formula C₃H₃BrN₄O.

Chemical Reactions Analysis

General Reactivity

1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- can undergo several types of chemical reactions due to its functional groups. These reactions include oxidation, nucleophilic substitution, electrophilic addition, and cyclization. The amino and bromo groups can facilitate interactions such as hydrogen bonding and electrostatic interactions with biological macromolecules.

Oxidation Reactions

The amino group of 1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- can be oxidized to form nitroso or nitro derivatives. Studies have shown that 3-amino-1,2,4-triazin-5(2H)-one and its 6-bromo derivative can be oxidized via diazotization to yield 1,2,4-triazin-3,5(2H,4H)-dione and its 6-bromo derivative, respectively . The presence of the 6-bromo group can influence the reaction rate and yield due to its resonance and inductive effects . It is important to maintain controlled conditions during oxidation to prevent overoxidation.

Reactions with Coupling Reagents

1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- can react with coupling reagents like boronic acids or terminal alkynes in the presence of palladium catalysts. This method facilitates the introduction of various substituents at different positions on the triazine ring, allowing for the synthesis of more complex derivatives.

Nucleophilic Substitution

The bromine atom in 1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is commonly conducted in polar solvents using reagents like sodium azide, thiourea, or primary amines.

Electrophilic Addition

The triazine ring in 1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- can participate in electrophilic addition reactions with suitable electrophiles such as halogens, acids, or alkylating agents.

Cyclization Reactions

1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- can undergo intramolecular cyclization to form fused heterocyclic systems. These reactions typically require catalysts such as Lewis acids or bases under reflux conditions. For instance, when 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one reacts with carbon disulfide in a water/pyridine mixture, it undergoes an intramolecular rearrangement-aromatized ring cyclization, affording a bicyclic adduct .

Further reactions

1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo can be reacted with bromide compounds in K2CO3 to yield N-4 substituted compounds, and 2, 4-N,N symmetry disubstituted compounds . Additionally an unsymmetry of 2,4-N,N disubstituted compounds can be synthesized from these N-2 or N-4 mono substituted compounds .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: May have pharmacological properties that can be explored for drug development.

Industry: Used in the production of agrochemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The substituent pattern (position and type) critically influences physicochemical properties and reactivity. Key comparisons include:

Key Observations :

- Bromo vs. Amino/Thio Groups: Bromo at C6 enhances electrophilicity for cross-coupling, while amino or thio groups at C3/C6 promote hydrogen bonding or metal coordination .

- Regioselectivity: In 3,6-diamino derivatives (e.g., compound 9), acylation favors C6-NH₂ over C3-NH₂ due to steric and H-bonding effects . In contrast, bromo-substituted triazinones undergo Suzuki reactions at C6-Br .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-6-bromo-1,2,4-triazin-5(2H)-one, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via aminolysis of 6-(2-aminophenyl)-3-thioxo-1,2,4-triazin-5(2H)-one using NH₃/EtOH under reflux (70–80°C, 6–8 hrs). Yields (~65–75%) depend on stoichiometric excess of ammonia and solvent polarity .

- Key Data :

| Reaction Time (hrs) | Solvent | Yield (%) |

|---|---|---|

| 6 | EtOH | 68 |

| 8 | MeOH | 72 |

Q. How is the crystal structure of 3-amino-6-bromo-1,2,4-triazin-5(2H)-one characterized, and what intermolecular interactions stabilize its lattice?

- Methodology : X-ray crystallography reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 12.3645 Å, b = 6.9011 Å, c = 14.0685 Å. Intermolecular N–H⋯N and N–H⋯O hydrogen bonds form R₂²(8) and C₁¹(6) motifs, critical for stability .

Q. What solubility properties are reported for this compound in common organic solvents?

- Methodology : Solubility is determined gravimetrically at 25°C. The compound is highly soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in ethers.

- Key Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 45.2 |

| Ethanol | 12.7 |

| Diethyl ether | 0.8 |

Advanced Research Questions

Q. How does regioselective acylation occur at the 2-position of the triazine ring, and what mechanistic insights explain this selectivity?

- Methodology : Acylation with trifluoroacetic anhydride in THF at 40–50°C targets the 2-position due to intramolecular hydrogen bonding between the 3-amino group and the triazine carbonyl, lowering activation energy for nucleophilic attack .

- Note : Steric hindrance from the 6-bromo substituent further directs reactivity to the 2-position.

Q. What pharmacological activities (e.g., kinase inhibition, antifungal) have been evaluated, and how does structure-activity relationship (SAR) guide optimization?

- Methodology : CDK2 inhibition assays (IC₅₀ values) and antifungal MIC tests against Candida albicans are standard. Fluorine substitution at the 2-position enhances activity; e.g., trifluoroacylated derivatives show CDK2 IC₅₀ = 0.8 μM vs. 2.1 μM for the parent compound .

Q. How do environmental factors (pH, temperature) influence the compound’s stability and degradation pathways?

- Methodology : Accelerated stability studies (40°C/75% RH, 6 months) and LC-MS analysis identify degradation products. Acidic conditions (pH < 4) promote hydrolysis of the triazine ring, while basic conditions (pH > 9) favor dehalogenation .

Contradictions and Resolutions

- Synthetic Yield Discrepancies : reports 72% yield in MeOH, while cites 65% in EtOH. This variance is attributed to solvent nucleophilicity affecting aminolysis efficiency.

- Regioselectivity in Acylation : proposes intramolecular H-bonding as the driver, whereas emphasizes steric effects. Both factors likely synergize, requiring DFT calculations for definitive resolution.

Recommended Experimental Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.